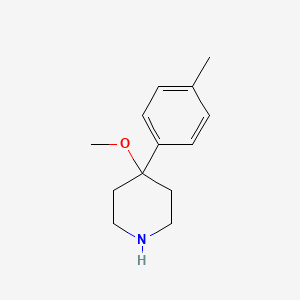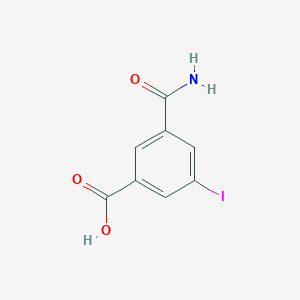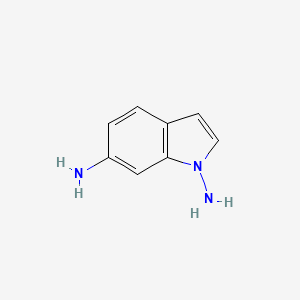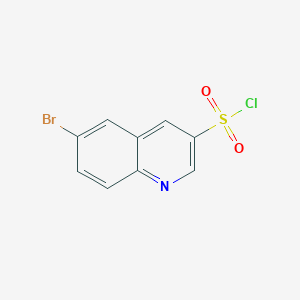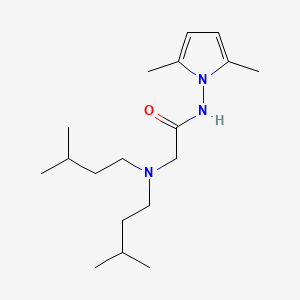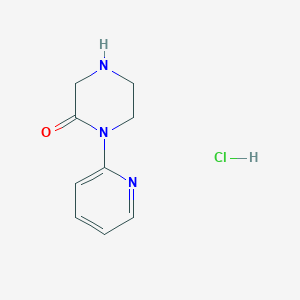
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a morpholine ring and a pyrrole ring attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable pyrrole precursor and the benzoate core. This step often requires a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile and reacts with a suitable leaving group on the benzoate core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Triethylamine (TEA) as a base and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with various substituents on the morpholine or pyrrole rings.
科学研究应用
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
相似化合物的比较
Ethyl2-morpholino-5-(1H-pyrrol-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide and 2-(1H-pyrrol-1-yl)ethanol.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
ethyl 2-morpholin-4-yl-5-pyrrol-1-ylbenzoate |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-17(20)15-13-14(18-7-3-4-8-18)5-6-16(15)19-9-11-21-12-10-19/h3-8,13H,2,9-12H2,1H3 |
InChI 键 |
LPSZFMOSMJWFLX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2C=CC=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
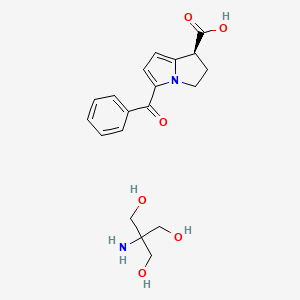
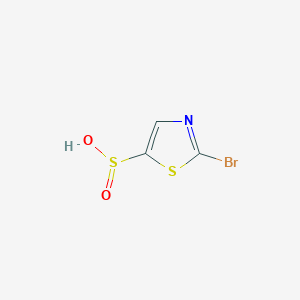
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)

